Chemical Structure Analysis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid
Chemical Structure Analysis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid
Executive Summary
This technical guide provides a comprehensive structural and analytical profile of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid . This molecule represents a specific class of heteroaryl-alkenoic acids often utilized as pharmacophores in GPCR modulators (e.g., S1P1 agonists) and PPAR ligands. Its structure combines a lipophilic cyclopentyl ether tail, a polarizable pyridine core, and a reactive acrylic acid headgroup.
For researchers in drug development, accurate characterization of this compound requires addressing two main challenges: the zwitterionic nature of the pyridine-acid motif and the potential for geometric isomerism (
Structural Deconstruction & Physiochemical Profile
Chemical Identity
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IUPAC Name: (2E)-3-[6-(cyclopentyloxy)pyridin-3-yl]prop-2-enoic acid
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Molecular Formula:
-
Molecular Weight: 233.26 g/mol
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Core Scaffold: 2,5-disubstituted pyridine (functionally 3,6-substituted relative to Nitrogen).
Physiochemical Properties (Predicted)
| Property | Value | Implication for Analysis |
| pKa (Acid) | ~4.2 | Ionized at physiological pH; requires acidic mobile phase for retention on C18. |
| pKa (Base) | ~2.5 | The pyridine nitrogen is weakly basic due to the electron-withdrawing acrylic group. |
| LogP | ~2.8 | Moderate lipophilicity driven by the cyclopentyl ring; good solubility in MeOH/ACN. |
| UV Max | ~285-295 nm | Extended conjugation (Pyridine + Alkene + Carbonyl) provides strong UV absorbance. |
Structural Visualization
The following diagram illustrates the numbering scheme and the fragmentation logic used in Mass Spectrometry.
Figure 1: Structural modularity of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid highlighting key spectroscopic diagnostic regions.
Synthetic Context & Impurity Profiling
Understanding the synthesis is crucial for anticipating impurities. This molecule is typically synthesized via a Heck Cross-Coupling reaction.
Reaction Scheme:
Critical Impurities to Monitor:
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Isomer Impurity: cis-isomer (Z-isomer) of the acrylic acid.
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Starting Material: 5-Bromo-2-(cyclopentyloxy)pyridine (distinct isotopic pattern Br79/Br81).
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Catalyst Residues: Palladium and Phosphine oxides.
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Des-bromo byproduct: 2-(cyclopentyloxy)pyridine (formed via reductive dehalogenation).
Spectroscopic Elucidation Protocols
Nuclear Magnetic Resonance (NMR)
The
Solvent: DMSO-
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Value |
| -COOH | 12.0 - 13.0 | Broad Singlet | - | Confirms acid functionality. |
| Pyridine H-2 | 8.35 - 8.45 | Doublet (d) | Most deshielded Ar-H; confirms 2,5-subst pattern. | |
| Pyridine H-4 | 7.95 - 8.05 | dd | Ortho to alkene, meta to ether. | |
| Alkene ( | 7.55 - 7.65 | Doublet (d) | Critical: Large | |
| Pyridine H-5 | 6.80 - 6.90 | Doublet (d) | Shielded by adjacent alkoxy group. | |
| Alkene ( | 6.45 - 6.55 | Doublet (d) | Upfield alkene proton (next to carbonyl). | |
| Cyclopentyl -CH- | 5.30 - 5.45 | Multiplet (m) | - | Methine proton at the ether linkage. |
| Cyclopentyl | 1.50 - 2.00 | Multiplets | - | Characteristic aliphatic envelope (8H). |
Mass Spectrometry (MS)
Method: LC-MS/MS (ESI Negative Mode).
Rationale: Carboxylic acids ionize efficiently in negative mode (
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Parent Ion:
232.1 ( ) -
Primary Fragmentation Pathway:
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Precursor: 232.1
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Product A:
164.1 (Loss of Cyclopentene, , -68 Da). This is a McLafferty-like rearrangement or simple ether cleavage common in alkyl-aryl ethers. -
Product B:
120.1 (Further loss of , -44 Da).
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Figure 2: Proposed ESI(-) fragmentation pathway for structural confirmation.
Chromatographic Method Development (HPLC)[2]
To quantify purity and separate the potential cis-isomer, a reverse-phase method with pH control is mandatory.
Method Parameters
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Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),
, mm. -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
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Why? Keeps the carboxylic acid protonated (
) to prevent peak tailing and ensures the pyridine nitrogen is protonated, improving retention consistency.
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Mobile Phase B: Acetonitrile (ACN).[1]
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Gradient:
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0-2 min: 10% B (Equilibration)
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2-15 min: 10%
90% B (Linear Gradient) -
15-18 min: 90% B (Wash)
-
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Flow Rate: 1.0 mL/min.
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Detection: UV at 290 nm (Max) and 254 nm (General).
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Temperature:
(Improves mass transfer for the pyridine ring).
Analytical Workflow Diagram
Figure 3: Standard operating procedure for purity assessment and structural validation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Source for reactivity and synthesis of 2-alkoxypyridines).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Standard protocols for acidic mobile phase selection).
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PubChem. (2023). Compound Summary for CID 776396: 3-(3-Pyridyl)acrylic acid.[2][3] National Library of Medicine. Available at: [Link] (Structural analog data used for spectral prediction).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Heck Reaction mechanisms utilized in synthesis).
